molecular formula C35H35F2N8O5S+ B1236616 Isavuconazonium CAS No. 742049-41-8

Isavuconazonium

Katalognummer B1236616
CAS-Nummer: 742049-41-8
Molekulargewicht: 717.8 g/mol
InChI-Schlüssel: RSWOJTICKMKTER-QXLBVTBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isavuconazonium is a triazole antifungal agent used primarily in the treatment of invasive aspergillosis and mucormycosis infections. Isavuconazonium is associated with a low rate of transient and asymptomatic serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute drug induced liver injury.
Isavuconazonium is an organic cation that is the cationic portion of isavuconazonium sulfate (a prodrug for isavuconazole, an antifungal agent used for the treatment of invasive aspergillosis and invasive mucormycosis). It has a role as a prodrug, an ergosterol biosynthesis inhibitor, an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agent.
Isavuconazonium is a second-generation triazole antifungal approved on March 6, 2015 by the FDA for the treatment of invasive aspergillosis and invasive mucormycosis, marketed by Astellas under the brand Cresemba. It is the prodrug form of isavuconazole, the active moiety, and it is available in oral and parenteral formulations. Due to low solubility in water of isavuconazole on its own, the isovuconazonium formulation is favorable as it has high solubility in water and allows for intravenous administration. This formulation also avoids the use of a cyclodextrin vehicle for solubilization required for intravenous administration of other antifungals such as voriconazole and posaconazole, eliminating concerns of nephrotoxicity associated with cyclodextrin. Isovuconazonium has excellent oral bioavailability, predictable pharmacokinetics, and a good safety profile, making it a reasonable alternative to its few other competitors on the market.

Wissenschaftliche Forschungsanwendungen

Broad-Spectrum Antifungal Agent

Isavuconazonium sulfate (ISAVUSULF) is recognized as a broad-spectrum triazole agent effective against invasive fungal diseases. It has shown comparable efficacy to voriconazole and amphotericin B in treating invasive aspergillosis (IA) and invasive mucormycosis (IM), respectively, making it a vital option in antifungal therapy (Thompson et al., 2021). Its active moiety, BAL4815, disrupts fungal membrane structure and function by inhibiting ergosterol biosynthesis, showcasing its potency against a wide range of opportunistic and pathogenic fungi (Seyedmousavi et al., 2015).

Pediatric Applications

A phase 1 study underscored the pharmacokinetics, safety, and tolerability of isavuconazole in pediatric patients, demonstrating that the administration of isavuconazonium sulfate in recommended dosages results in drug exposure comparable to adults, ensuring its applicability across different age groups (Arrieta et al., 2021).

Pharmacokinetic Behavior

Isavuconazonium sulfate demonstrates relatively predictable pharmacokinetic behavior across diverse patient populations. Studies assessing the impact of mucositis on oral bioavailability revealed that oral isavuconazole exposure was comparable for patients with and without mucositis, indicating the drug's consistent effectiveness despite the oral health condition (Kovanda et al., 2017).

Clinical Trials and Efficacy

Isavuconazonium has been compared with other antifungal agents like voriconazole in clinical trials for the treatment of invasive mould diseases. The SECURE trial highlighted isavuconazonium's non-inferiority to voriconazole and its better tolerance, with fewer drug-related adverse events, emphasizing its clinical efficacy and safety (Maertens et al., 2016).

Eigenschaften

CAS-Nummer

742049-41-8

Molekularformel

C35H35F2N8O5S+

Molekulargewicht

717.8 g/mol

IUPAC-Name

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate

InChI

InChI=1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1

InChI-Schlüssel

RSWOJTICKMKTER-QXLBVTBOSA-N

Isomerische SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O

SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O

Kanonische SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O

Andere CAS-Nummern

742049-41-8

Synonyme

BAL 8557
BAL-8557
BAL8557
Cresemba
isavuconazole
isavuconazonium sulfate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isavuconazonium
Reactant of Route 2
Reactant of Route 2
Isavuconazonium
Reactant of Route 3
Reactant of Route 3
Isavuconazonium
Reactant of Route 4
Reactant of Route 4
Isavuconazonium
Reactant of Route 5
Reactant of Route 5
Isavuconazonium
Reactant of Route 6
Reactant of Route 6
Isavuconazonium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.